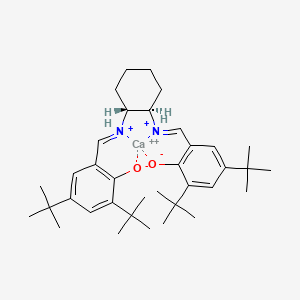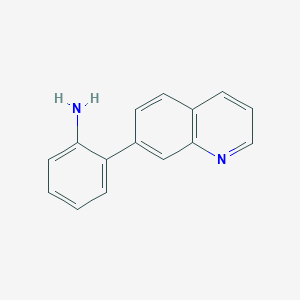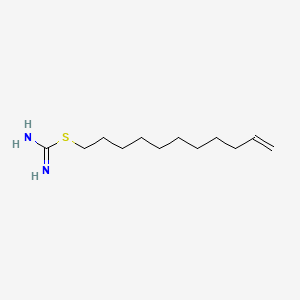![molecular formula C7H5F3N2O B13333049 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydrocyclopenta[c]pyrazol-4(1H)-one core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-nitro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium
- 5-(3-nitro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1,2,4-triazol-1-ide
Uniqueness
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Eigenschaften
Molekularformel |
C7H5F3N2O |
|---|---|
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(13)3-2-11-12-6(3)4/h2,4H,1H2,(H,11,12) |
InChI-Schlüssel |
PGBCMSFELATMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C1=O)C=NN2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide](/img/structure/B13333004.png)
![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)
![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)

![2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol](/img/structure/B13333023.png)

![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)

![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)
